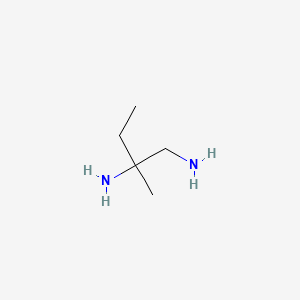

2-甲基丁烷-1,2-二胺

描述

2-Methylbutane-1,2-diamine is a salt analog of 2-Methylbutane-1,2-diamine (CAS# 44513-48-6), which can be used in the synthesis and characterization of polyacrylamides . It has a molecular weight of 102.17 and a molecular formula of C5H14N2 .

Synthesis Analysis

The synthesis of 1,2-diamines, such as 2-Methylbutane-1,2-diamine, can be achieved through various methods. One efficient method involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another approach involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .

Molecular Structure Analysis

The molecular structure of 2-Methylbutane-1,2-diamine can be represented by the InChI code: 1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 .

Physical And Chemical Properties Analysis

2-Methylbutane-1,2-diamine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

科学研究应用

二氧化碳吸收

对 2-甲基丁烷-1,2-二胺的研究,特别是其作为 1,5-二氨基-2-甲基戊烷 (DAMP) 的形式,已经探索了其在二氧化碳吸收中的用途。Azhgan 等人 (2016) 专注于 DAMP 的吸收和解吸特性,发现它在用作水溶液时对二氧化碳捕获有效。这项研究强调了 DAMP 在 CO2 去除过程中减少溶剂损失的潜力,使其与 MEA 和 MDEA 等传统胺类相比成为更有效的选择 (Azhgan, Farsi, & Eslamloueyan, 2016)。

燃烧和生物燃料研究

Park 等人 (2015) 对 2-甲基丁醇(一种与 2-甲基丁烷-1,2-二胺密切相关的化合物)进行了全面研究,重点关注其在燃烧和生物燃料中的应用。该研究提供了新的实验数据,包括点火延迟时间和层流火焰速度,有助于了解生物燃料的燃烧特性和作为替代燃料的潜力 (Park et al., 2015)。

合成化学和药物研究

Dullin 等人 (2006) 合成了一系列使用 1,2-二氨基-1-(4-氟苯基)-3-甲基丁烷(与 2-甲基丁烷-1,2-二胺密切相关)的对映体纯铂(II)配合物。测试了这些配合物的细胞毒性,突出了其在药物应用中的潜力,特别是在癌症研究中 (Dullin, Dufrasne, Gelbcke, & Gust, 2006)。

食品生产中的芳香剂

Rowan 等人 (1996) 对与 2-甲基丁烷-1,2-二胺密切相关的 2-甲基丁酯的生物合成进行了研究,揭示了水果香气,特别是苹果香气的产生中的关键见解。这项研究强调了了解食品生产中风味和香气的化学基础的重要性 (Rowan, Lane, Allen, Fielder, & Hunt, 1996)。

安全和危害

作用机制

Target of Action

2-Methylbutane-1,2-diamine, also known as a diamine, is a type of amine that contains two amino groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom Amines in general are known to interact with various biological targets, including proteins and nucleic acids, playing crucial roles in many biological processes .

Mode of Action

One such reaction is the bimolecular elimination mechanism (E2), where the reaction rate depends on the concentration of both the substrate and base . In this reaction, the base attacks a β-hydrogen on β-carbon, forming a bond and leading to the formation of a double bond and the departure of a leaving group . This mechanism might be relevant to the action of 2-Methylbutane-1,2-diamine, given its structural similarity to the substrates involved in E2 reactions.

Biochemical Pathways

Amines are known to be involved in a wide range of biological mechanisms, such as dna replication, rna transcription, protein synthesis, and post-translational modification . These processes regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

Amines, including diamines, are known to interact with various biological targets, influencing a wide range of biological processes . The effects of these interactions would depend on the specific targets and the nature of the interactions.

Action Environment

For instance, the E2 reaction, which might be relevant to the action of 2-Methylbutane-1,2-diamine, is known to be influenced by the concentration of the substrate and base .

属性

IUPAC Name |

2-methylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUURUZMXPDLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

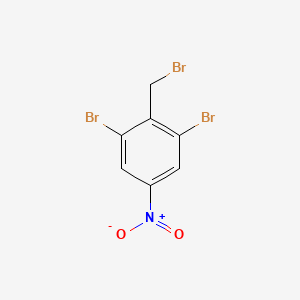

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3267153.png)

![4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl](/img/structure/B3267174.png)

![Benzo[b]thiophene, 6-bromo-2-chloro-](/img/structure/B3267243.png)